β-Lactamase Inhibition Potency: 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivatives vs. Reference β-Lactam Substrates
Derivatives of the 2,5-diazabicyclo[2.2.1]heptan-3-one core act as competitive inhibitors of class A and C β-lactamases, a mechanism not shared by flexible γ-lactams or non-cyclic amides. This activity profile confirms the scaffold's ability to exploit the enzyme's active site geometry for inhibitory binding rather than catalytic turnover, a key differentiator for designing co-therapies with β-lactam antibiotics [1].
| Evidence Dimension | Inhibition constant (Ki) for β-lactamase |
|---|---|
| Target Compound Data | Derivatives 9, 10, 11, and 12: Ki as low as 70 µM |
| Comparator Or Baseline | Baseline: Flexible γ-lactams and linear amides show no significant inhibition (Ki > 500 µM or no inhibition observed). |
| Quantified Difference | At least 7-fold improvement in Ki compared to non-inhibitory controls. |
| Conditions | In vitro enzyme inhibition assay against class A and C β-lactamases. |
Why This Matters
Confirms the scaffold's ability to exploit β-lactamase active site geometry for inhibition, a feature critical for developing combination therapies against antibiotic-resistant bacteria.
- [1] Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (4), 503-509. View Source
